Ceramide 4

Beschreibung

Eigenschaften

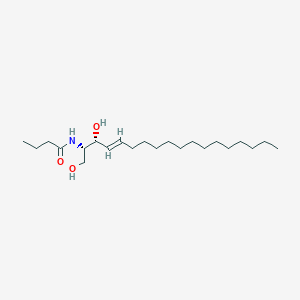

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBLGIBMIAFISC-CQLAPORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420650 | |

| Record name | C4 Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74713-58-9 | |

| Record name | Ceramide 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C4 Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAMIDE 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ceramide 4: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 4, a term previously used in the International Nomenclature of Cosmetic Ingredients (INCI), refers to a class of ceramides (B1148491) now more accurately classified as Ceramide AS and Ceramide EOH. These sphingolipids are integral components of the stratum corneum, the outermost layer of the epidermis, where they play a crucial role in maintaining the skin's barrier function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its two main subtypes.

Chemical Structure and Nomenclature

Ceramides are structurally characterized by a sphingoid base linked to a fatty acid via an amide bond. The specific structure of this compound varies depending on the nature of both the sphingoid base and the fatty acid.

Ceramide AS is defined as an N-acylated sphingolipid where the sphingosine (B13886) base has a D-erythro configuration and is linked to an alpha-hydroxy fatty acid, which can be either saturated or unsaturated. A representative molecule of this class is N-(R)-alpha-Hydroxystearoyl-phytosphingosine .

-

IUPAC Name: (2R,3S,4R)-2-(R)-2-hydroxyoctadecanamido-octadecane-1,3,4-triol[1]

-

Molecular Formula: C₃₆H₇₃NO₅[1]

-

Molecular Weight: 599.97 g/mol [1]

Ceramide EOH is characterized by an esterified ω-hydroxy fatty acid linked to a 6-hydroxy-sphingosine base. These are crucial for the formation of the lamellar structure of the epidermal barrier[2][3][4]. A structurally related example is N-(30-Linoleoyloxy-triacontanoyl)-sphingosine (a type of Ceramide EOS) .

-

IUPAC Name for a representative Ceramide EOH: [(2S,3R,4E,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]-(ω-linoleoyloxy)acyl-amide (specific acyl chain varies)

-

Molecular Formula (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): C₆₆H₁₂₅NO₅[5]

-

Molecular Weight (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): 1013 g/mol [5]

Physicochemical Properties

The physicochemical properties of this compound are influenced by the specific fatty acid and sphingoid base composition. The following tables summarize the available quantitative data for representative molecules.

Table 1: Physicochemical Properties of N-Stearoyl-D-erythro-sphingosine (a Ceramide NS, closely related to Ceramide AS)

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₁NO₃ | [6][7] |

| Molecular Weight | 565.96 g/mol | [6][8] |

| Appearance | Powder or crystals | [7] |

| Storage Temperature | -20°C | [7] |

Table 2: Physicochemical Properties of N-Stearoyl-phytosphingosine (Ceramide NP, a phytosphingosine-based ceramide)

| Property | Value | Reference |

| Molecular Formula | C₃₆H₇₃NO₄ | [9] |

| Molecular Weight | 583.97 g/mol | [9] |

| CAS Number | 34354-88-6 | [9] |

Biological Properties and Signaling Pathways

Ceramides, in general, are bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation[10][11][12][13][14]. They exert their effects through various signaling pathways.

General Ceramide Synthesis Pathways:

Ceramides are synthesized through three primary pathways:

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide[15].

-

Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.

-

Salvage Pathway: Complex sphingolipids are broken down into sphingosine, which is then re-acylated to form ceramide[15].

General Ceramide Signaling Pathways:

Ceramides act as second messengers, influencing downstream signaling cascades. Key targets include:

-

Protein Phosphatases: Ceramides can activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[12][13].

-

Kinases: They can activate stress-activated protein kinases like JNK and the atypical protein kinase C (PKC) isoform, PKC zeta[10][12].

-

Inhibition of Pro-survival Pathways: Through the activation of phosphatases, ceramides can indirectly inhibit pro-growth signaling pathways such as the Akt/PKB pathway[10][12].

Specific Roles of Ceramide AS and EOH:

-

Ceramide EOH is particularly crucial for the formation and maintenance of the skin's permeability barrier[2][3][4][16]. A deficiency in ω-hydroxy ceramides, including Ceramide EOH, is associated with skin conditions like psoriasis and dry skin[3].

-

Ceramide AS and the closely related Ceramide AH are involved in the homeostasis of the epidermal barrier[17][18].

Experimental Protocols

Extraction of Ceramides from Stratum Corneum

This protocol is a modification of the Bligh and Dyer method, adapted for stratum corneum samples obtained by tape stripping[19].

Workflow:

Detailed Method:

-

Collect stratum corneum using adhesive tape strips.

-

Scrape the stratum corneum from the tape strips into a glass tube containing 2 mL of a water:methanol (9:1, v/v) solution.

-

Wash the well twice with 1.15 mL of methanol to collect any remaining particles and add to the tube.

-

Add 0.25 mL of chloroform and appropriate internal standards.

-

Allow the lipids to extract for a minimum of one hour.

-

Induce phase separation by adding 2 mL of chloroform and 0.45 mL of 2% formic acid.

-

Vortex the mixture and centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase.

-

To ensure complete extraction, add another 2.5 mL of chloroform to the remaining aqueous phase and protein interphase, vortex, centrifuge, and collect the lower chloroform phase.

-

Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas.

-

The dried lipid extract can then be reconstituted in an appropriate solvent for further analysis.

Analysis of Ceramides by LC-MS/MS

This is a general protocol for the analysis of various ceramide species using reverse-phase liquid chromatography-tandem mass spectrometry[20][21][22][23][24].

Workflow:

Instrumentation and Conditions:

-

Liquid Chromatography System: Waters ACQUITY UPLC I-CLASS PLUS system or similar[20].

-

Column: ACQUITY UPLC CSH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[20].

-

Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium (B1175870) formate[20].

-

Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid[20].

-

Flow Rate: 0.3 mL/min[20].

-

Injection Volume: 5 µL[20].

-

Gradient: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the different ceramide species. For example: 0–17 min, 40%–95% B; 17–19 min, 95% B; 19.01–20 min, 40% B[20].

-

Mass Spectrometer: Waters SELECT SERIES Cyclic IMS or a similar tandem mass spectrometer[20].

-

Ionization: Electrospray ionization (ESI) in positive ion mode[20].

-

MS Parameters: Capillary voltage: 2.5 kV; Cone voltage: 40 V; Source temperature: 140°C; Desolvation temperature: 600°C[20].

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification of specific ceramide species.

Synthesis of Ceramides

A general procedure for the synthesis of ceramides involves the direct coupling of a long-chain sphingoid base with a fatty acid in the presence of a mixed carbodiimide. This method can be adapted for the synthesis of Ceramide AS by using an α-hydroxy fatty acid.

General Reaction Scheme:

Conclusion

This compound, encompassing Ceramide AS and Ceramide EOH, represents a critical class of lipids essential for skin health and involved in complex cellular signaling. This guide has provided a detailed overview of their chemical structures, physicochemical properties, and biological roles. The included experimental protocols offer a starting point for researchers investigating these important molecules. Further research into the specific signaling pathways of Ceramide AS and EOH will undoubtedly uncover new therapeutic targets for skin disorders and other diseases.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. GSRS [precision.fda.gov]

- 7. N-Stearoyl- D -sphingosine = 98.0 TLC 2304-81-6 [sigmaaldrich.com]

- 8. C18-Ceramide | C36H71NO3 | CID 5283565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. larodan.com [larodan.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Ceramide signalling and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 15. Ceramide NP | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scientificspectator.com [scientificspectator.com]

- 17. researchgate.net [researchgate.net]

- 18. lipotype.com [lipotype.com]

- 19. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters [koreascience.kr]

- 21. biorxiv.org [biorxiv.org]

- 22. accesson.kr [accesson.kr]

- 23. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 24. researchgate.net [researchgate.net]

C4-ceramide structure and chemical properties

An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Methodologies

Introduction

Ceramides (B1148491) are a class of lipid molecules central to the metabolism of sphingolipids, acting as crucial second messengers in a variety of cellular processes.[1] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the diversity in the fatty acid chain length gives rise to ceramides with distinct biological functions.[2][3] Short-chain ceramides, such as C4-ceramide (N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides, making them invaluable tools for studying cellular signaling.[4] They have been shown to mediate critical antiproliferative responses, including apoptosis, cell cycle arrest, differentiation, and senescence.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural and chemical properties of C4-ceramide. It details its role in key signaling pathways and presents detailed experimental protocols for its synthesis, analysis, and the assessment of its biological activity.

C4-Ceramide: Structure and Identification

C4-ceramide is characterized by a C4 butyroyl group N-acylated to a d18:1 sphingosine base. Its fundamental structural and identifying information is summarized below.

| Identifier | Value |

| IUPAC Name | N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-butanamide[4] |

| Synonyms | Cer(d18:1/4:0), N-butyroyl-D-erythro-Sphingosine[4] |

| CAS Number | 74713-58-9[4] |

| Molecular Formula | C22H43NO3[4] |

| Molecular Weight | 369.6 g/mol [4] |

| Canonical SMILES | OC--INVALID-LINK----INVALID-LINK--/C=C/CCCCCCCCCCCCC[4] |

| InChI Key | UCBLGIBMIAFISC-CQLAPORSSA-N[4] |

Physicochemical Properties

The physical and chemical properties of C4-ceramide dictate its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Crystalline solid[4] |

| Purity | ≥95%[4] |

| Solubility | DMF: 20 mg/mL[4]DMSO: 20 mg/mL[4]Ethanol (B145695): 30 mg/mL[4]PBS (pH 7.2): <50 µg/mL[4] |

| Storage Temperature | -20°C |

| Stability | May be heat sensitive. Incompatible with strong oxidizing agents.[7] (Note: Stability data inferred from C18-ceramide) |

Biological Activity and Signaling Pathways

C4-ceramide is a bioactive sphingolipid that mimics the function of endogenous ceramides, primarily by inducing cell cycle arrest and apoptosis.[8][9] Its cell-permeable nature allows for the direct investigation of ceramide-mediated signaling cascades.

Quantitative Biological Data

| Assay | Cell Line | Effect | Value |

| Cytotoxicity | SK-BR-3 (Breast Cancer) | IC50 | 15.9 µM[4] |

| Cytotoxicity | MCF-7/Adr (Breast Cancer) | IC50 | 19.9 µM[4] |

| Cytokine Inhibition | EL4 T cells | Inhibition of IL-4 production (at 10 µM) | 16%[4] |

Signaling Pathway: C4-Ceramide Induced G1 Cell Cycle Arrest

Exogenously administered short-chain ceramides halt cell cycle progression, primarily at the G0/G1 phase.[8][9][10] This is achieved through the modulation of key regulatory proteins. C4-ceramide treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and the transcriptional activity of PPARγ.[8] Concurrently, it downregulates the expression of cyclin D1, CDK7, and phospho-ERK1/2, collectively leading to cell cycle arrest.[8]

Experimental Protocols

Protocol for C4-Ceramide Synthesis and Purification

This protocol is based on a general method for ceramide synthesis by direct coupling of a fatty acid and a sphingoid base.[11][12]

Materials:

-

D-erythro-sphingosine

-

Butyric acid

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silicic acid for column chromatography

-

Solvents for chromatography (e.g., Chloroform/Methanol mixtures)[13]

Methodology:

-

Activation of Butyric Acid: In a round-bottom flask under an inert atmosphere, dissolve butyric acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add EDC (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester.

-

Coupling Reaction: Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine. Add this solution to the activated NHS-ester from Step 1.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sphingosine starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silicic acid. Elute with a gradient of chloroform/methanol (e.g., starting from 40:1) to yield pure C4-ceramide.[13]

-

Characterization: Confirm the structure and purity of the synthesized C4-ceramide using Mass Spectrometry and NMR.

Protocol for Quantification of C4-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ceramides from complex biological samples.[2][14]

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal Standard (IS), e.g., C4-Ceramide-d7

-

Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system with an ESI source

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation: To 50 µL of the biological sample, add 10 µL of the internal standard solution.

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

-

LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

-

MS/MS Detection: Analyze the eluent using an MS/MS system operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

C4-Ceramide Transition: Monitor the transition from the protonated molecule [M+H]+ to the characteristic sphingosine backbone fragment (e.g., m/z 370.3 -> 264.3).

-

Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

-

Quantification: Calculate the concentration of C4-ceramide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol for Assessing C4-Ceramide-Induced Cell Cycle Arrest

This protocol details a cell-based assay to determine the effect of C4-ceramide on cell cycle progression, adapted from methods used for similar short-chain ceramides.[8]

Materials:

-

Human cancer cell line (e.g., Bel7402, HeLa, or MCF-7)

-

Complete cell culture medium

-

C4-ceramide stock solution (in DMSO)

-

MTT reagent

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Methodology:

-

Cell Seeding: Seed cells in 96-well plates (for proliferation) and 6-well plates (for cell cycle analysis) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of C4-ceramide (e.g., 0, 10, 20, 40 µM) for 24 hours. Use a vehicle control (DMSO) at a concentration equivalent to the highest C4-ceramide dose.

-

Proliferation Assay (MTT):

-

After 24h treatment, add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader to assess cell viability.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Harvest cells from the 6-well plates by trypsinization.

-

Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

-

-

Western Blot (Optional): To investigate the molecular mechanism, lyse treated cells and perform Western blot analysis for key cell cycle proteins like p21, cyclin D1, and p-ERK.[8]

References

- 1. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2304-81-6 CAS MSDS (C18 CERAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role for Ceramide in Cell Cycle Arrest (*) | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-butyroyl-D-erythro-sphingosine (C4-Ceramide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyroyl-D-erythro-sphingosine, commonly known as C4-ceramide, is a synthetic, cell-permeable short-chain ceramide that serves as a critical tool in the study of sphingolipid-mediated signaling pathways. As a bioactive lipid, ceramide is a central molecule in a variety of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The short butyroyl (C4) acyl chain of C4-ceramide enhances its solubility and cell permeability compared to its long-chain endogenous counterparts, making it an invaluable experimental agent for directly investigating the downstream effects of ceramide accumulation in cellular and animal models. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of N-butyroyl-D-erythro-sphingosine, with a focus on its role in apoptosis.

Physicochemical Properties

A summary of the key physicochemical properties of N-butyroyl-D-erythro-sphingosine is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C22H43NO3 | [1][2] |

| Molecular Weight | 369.58 g/mol | [1][3] |

| CAS Number | 74713-58-9 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 64-67 °C | [3] |

| Solubility | Soluble in ethanol (B145695), DMSO, and dimethyl formamide. | |

| SMILES | CCCCCCCCCCCCC/C=C/--INVALID-LINK--NC(=O)CCC">C@HO | [2] |

| InChI | InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1 | [2] |

| Synonyms | C4-Ceramide, N-Butanoyl-D-erythro-sphingosine, (2S,3R,4E)-2-(Butyrylamino)-4-octadecene-1,3-diol | [1] |

Synthesis of N-butyroyl-D-erythro-sphingosine

The synthesis of N-butyroyl-D-erythro-sphingosine is typically achieved through the N-acylation of D-erythro-sphingosine with butyric acid or a more reactive derivative like butyryl chloride. A general and adaptable protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of N-butyroyl-D-erythro-sphingosine

Materials:

-

D-erythro-sphingosine

-

Butyric anhydride (B1165640) or Butyryl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., chloroform/methanol (B129727) or ethyl acetate/hexanes mixtures)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add butyric anhydride or butyryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (D-erythro-sphingosine) is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO3 solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (three times).

-

Washing: Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-butyroyl-D-erythro-sphingosine.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-butyroyl-D-erythro-sphingosine.

Biological Activity: Induction of Apoptosis

N-butyroyl-D-erythro-sphingosine is widely used to induce apoptosis in a variety of cell types. Its mechanism of action involves bypassing the de novo ceramide synthesis pathway and directly activating downstream signaling cascades that lead to programmed cell death.

C4-Ceramide Signaling in Apoptosis

The primary mechanism by which C4-ceramide induces apoptosis is through the permeabilization of the mitochondrial outer membrane.[4] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[5] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]

Furthermore, C4-ceramide has been shown to activate stress-activated protein kinases (SAPKs) such as JNK, and to inhibit pro-survival pathways like the PI3K/Akt pathway. Ceramide can also directly activate protein kinase C zeta (PKCζ), which can then participate in the activation of the SAPK signaling cascade.

Caption: C4-Ceramide induced apoptosis signaling pathway.

Experimental Analysis of C4-Ceramide Induced Apoptosis

A common method to quantify apoptosis induced by C4-ceramide is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Cell culture medium

-

N-butyroyl-D-erythro-sphingosine (C4-ceramide) stock solution (e.g., in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of C4-ceramide for the specified duration. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

N-butyroyl-D-erythro-sphingosine is a powerful and indispensable tool for researchers investigating the intricate roles of ceramide in cellular signaling. Its cell-permeable nature allows for the direct manipulation of intracellular ceramide levels, providing a means to dissect the molecular mechanisms underlying ceramide-induced biological responses, particularly apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of modulating ceramide signaling pathways.

References

- 1. N-Butyryl- D -sphingosine = 98.0 TLC 74713-58-9 [sigmaaldrich.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide-induced apoptosis is mediated by caspase activation independently from retinoblastoma protein post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Technical Core of Ceramide AS (Formerly Ceramide 4): A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ceramide AS, a class of sphingolipids vital to skin barrier function and cellular signaling. Previously known under the retired INCI (International Nomenclature of Cosmetic Ingredients) name Ceramide 4, Ceramide AS is characterized by a sphingosine (B13886) backbone N-acylated with an α-hydroxy fatty acid. This guide details its molecular characteristics, synthesis, and analytical protocols, and explores its biological significance, offering valuable insights for research and development in dermatology and beyond.

Molecular Profile of Ceramide AS

Ceramide AS is not a single molecule but a class of ceramides (B1148491) where the length of the α-hydroxy fatty acid chain can vary. This structural diversity is crucial for its functions, particularly in the stratum corneum. The general structure consists of a sphingosine base linked via an amide bond to an α-hydroxy fatty acid.

Molecular Formula and Weight

The molecular formula and weight of Ceramide AS are dependent on the specific fatty acid attached. The sphingosine base has a formula of C₁₈H₃₇NO₂. The table below outlines the molecular formula and weight for Ceramide AS with some common saturated α-hydroxy fatty acid chain lengths found in the skin.

| α-Hydroxy Fatty Acid | Acyl Chain Formula | Molecular Formula (Ceramide AS) | Molecular Weight ( g/mol ) |

| α-Hydroxypalmitic acid | C₁₆H₃₂O₃ | C₃₄H₆₉NO₄ | 583.93 |

| α-Hydroxystearic acid | C₁₈H₃₆O₃ | C₃₆H₇₃NO₄ | 612.00 |

| α-Hydroxylignoceric acid | C₂₄H₄₈O₃ | C₄₂H₈₅NO₄ | 708.18 |

| α-Hydroxycerotic acid | C₂₆H₅₂O₃ | C₄₄H₈₉NO₄ | 736.24 |

Synthesis of α-Hydroxy Ceramides

The biosynthesis of ceramides, including α-hydroxy ceramides, occurs primarily through the de novo synthesis pathway in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA. The α-hydroxylation of the fatty acid is a key step in the formation of Ceramide AS.

De Novo Synthesis Pathway

The following diagram illustrates the key steps in the de novo synthesis of ceramides. The formation of α-hydroxy ceramides involves the action of a fatty acid 2-hydroxylase (FA2H) on the fatty acyl-CoA substrate prior to its condensation with the sphingoid base by a ceramide synthase (CerS).

Experimental Synthesis Protocol

A common method for the chemical synthesis of ceramides involves the direct coupling of a long-chain sphingoid base with a fatty acid using a carbodiimide (B86325) as a coupling agent.[1]

Materials:

-

Sphingosine

-

α-Hydroxy fatty acid (e.g., α-hydroxypalmitic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) as solvent

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve sphingosine and the α-hydroxy fatty acid in anhydrous DCM.

-

Add EDC and a catalytic amount of DMAP to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the pure Ceramide AS.

Analytical Methods for Ceramide AS

The analysis and quantification of specific ceramide species from complex biological matrices require sensitive and specific analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[2][3]

HPLC-MS/MS Analysis Protocol

The following provides a general workflow for the analysis of Ceramide AS in a biological sample.

Protocol Outline:

-

Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer or Folch method with a chloroform/methanol solvent system.

-

Chromatographic Separation:

-

Column: Use a reversed-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).

-

Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the hydrophobic ceramide species.

-

-

Mass Spectrometric Detection:

-

Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Transitions: For each Ceramide AS species, monitor a specific precursor-to-product ion transition. The precursor ion corresponds to the protonated molecule [M+H]⁺, and a characteristic product ion is often formed from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base.

-

-

Quantification: Use a stable isotope-labeled internal standard (e.g., C17-Ceramide) for accurate quantification. Create a calibration curve with known concentrations of Ceramide AS standards.

Biological Functions and Signaling

Ceramide AS is a crucial component of the epidermal permeability barrier.[4] The presence of the α-hydroxy group allows for unique hydrogen bonding interactions, contributing to the highly ordered and impermeable lipid lamellae in the stratum corneum. Deficiencies in α-hydroxy ceramides have been linked to skin disorders characterized by a compromised barrier function.

Beyond its structural role, ceramide, in general, is a bioactive molecule implicated in various cellular signaling pathways. While specific pathways for Ceramide AS are still under investigation, ceramides are known to mediate cellular processes such as apoptosis, cell cycle arrest, and senescence.[5]

Ceramide-Mediated Apoptosis Signaling

The following diagram illustrates a simplified pathway of ceramide-induced apoptosis.

This guide provides a foundational understanding of Ceramide AS for professionals in research and drug development. Further investigation into the specific roles of different Ceramide AS species will undoubtedly uncover new therapeutic targets for skin diseases and other conditions.

References

- 1. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 3. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ceramides in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, have emerged as critical bioactive molecules in a diverse array of cellular signaling pathways. Far from being mere structural components of cell membranes, ceramides actively participate in the regulation of fundamental cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The biological activity of ceramides is highly dependent on their specific molecular structure, particularly the length of their N-acyl chain. This guide provides a comprehensive technical overview of the role of ceramides in cellular signaling, with a focus on key pathways, quantitative data, and detailed experimental methodologies to facilitate further research and drug development in this field. While the term "Ceramide 4" is not standard nomenclature, it is sometimes used to refer to Ceramide EOH, a species primarily known for its role in skin barrier function. This document will address the broader roles of ceramides in cellular signaling while providing specific information on Ceramide EOH where available.

Ceramide Nomenclature and Structure

Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The nomenclature of ceramides can be complex, with several systems in use. One system is based on the chromatographic migration order, which has led to some confusion. A more precise nomenclature specifies the structure of the sphingoid base and the attached fatty acid. For example, C16-ceramide has a 16-carbon fatty acid. The term "this compound" is an older nomenclature and is often synonymous with Ceramide EOH, which is a ceramide with an esterified omega-hydroxy fatty acid. While Ceramide EOH is a crucial component of the skin's barrier, its specific roles in intracellular signaling are less well-characterized compared to other ceramide species.[1]

Core Signaling Pathways Involving Ceramides

Ceramides are central players in several key signaling cascades, often acting as second messengers to initiate or modulate cellular responses to external stimuli and stress.

Apoptosis Induction

One of the most extensively studied roles of ceramide is its function as a pro-apoptotic lipid.[2][3][4] Ceramide accumulation, triggered by various stimuli such as TNF-α, Fas ligand, and chemotherapeutic agents, can initiate apoptosis through multiple mechanisms:

-

Mitochondrial Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[1] This, in turn, activates the caspase cascade, leading to programmed cell death.

-

Activation of Caspases: Ceramide signaling can directly or indirectly lead to the activation of key executioner caspases, such as caspase-3 and caspase-9.[5][6]

-

Regulation of Bcl-2 Family Proteins: Ceramides can influence the expression and activity of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bak.

Regulation of Protein Kinases and Phosphatases

Ceramides can directly and indirectly modulate the activity of key enzymes in cellular signaling, particularly protein kinases and phosphatases.

-

Protein Kinase C (PKC): Ceramides have been shown to directly bind to and modulate the activity of several PKC isoforms. For example, ceramide can activate PKCζ, leading to downstream effects on cell survival and stress responses.[7][8] The interaction is often specific to certain ceramide species and PKC isoforms.

-

Protein Phosphatases 1 and 2A (PP1 and PP2A): Ceramides are well-established activators of PP1 and PP2A.[9][10][11] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins, thereby contributing to the anti-proliferative and pro-apoptotic effects of ceramides.

Quantitative Data in Ceramide Signaling

The following tables summarize key quantitative data from the literature regarding the role of ceramides in cellular signaling.

| Parameter | Ceramide Species | Target Protein/Process | Value | Cell Type/System | Reference |

| EC50 | D-erythro-C18-ceramide | PP1c activation | 6.25 µM | In vitro | [9][10] |

| EC50 | D-erythro-C18-ceramide | PP1c activation (with phosphatidic acid) | 4.45 µM | In vitro | [9][10] |

| EC50 | D-erythro-C18-ceramide | PP2A activation | ~10 µM | In vitro | [9][10] |

| Kd | Ceramide | PKCζ | 7.5 nM (high affinity), 320 nM (low affinity) | In vitro | [7] |

| Concentration for Apoptosis | C2-ceramide | Apoptosis induction | 50 µM | A549 and PC9 cells | [5] |

| Concentration for Apoptosis | C6-ceramide | Apoptosis induction | 100 µM | HepG2 cells | [12] |

| Activation Concentration | C2-ceramide | PP2A activation | 5-20 µM | In vitro | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ceramide signaling.

Quantification of Ceramide Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of different ceramide species.[13][14][15][16]

Materials:

-

Cells or tissues of interest

-

Internal standards (e.g., C17:0 ceramide)

-

Chloroform (B151607), Methanol, Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice.

-

Lipid Extraction:

-

Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate.

-

Vortex thoroughly and add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

LC-MS/MS Analysis:

-

Inject the sample onto a C18 column.

-

Separate the ceramide species using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify the different ceramide species using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the characteristic fragment ion of the sphingosine backbone (m/z 264.2).

-

-

Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

In Vitro Lipid-Protein Binding Assay (Liposome Co-sedimentation Assay)

This assay is used to determine the direct binding of a protein to ceramide-containing liposomes.[2][7][15]

Materials:

-

Purified protein of interest

-

Lipids (e.g., PC, PS, Ceramide) in chloroform

-

Extruder with polycarbonate membranes

-

Ultracentrifuge

Procedure:

-

Liposome Preparation:

-

Mix the desired lipids in chloroform in a glass tube.

-

Dry the lipids to a thin film under a stream of nitrogen.

-

Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

-

Create unilamellar vesicles by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

Incubate the purified protein with the ceramide-containing liposomes and control liposomes (without ceramide) at room temperature for a specified time (e.g., 30 minutes).

-

-

Co-sedimentation:

-

Pellet the liposomes by ultracentrifugation.

-

Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

-

-

Analysis:

-

Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

-

An enrichment of the protein in the pellet fraction with ceramide-containing liposomes compared to the control indicates a direct interaction.

-

Ceramide-Induced Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to ceramide treatment.[5][6][17]

Materials:

-

Cell line of interest

-

Cell-permeable ceramide (e.g., C2- or C6-ceramide)

-

Caspase-3 colorimetric or fluorometric assay kit

-

Plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of ceramide for different time points. Include a vehicle-treated control.

-

-

Cell Lysis:

-

Lyse the cells using the lysis buffer provided in the assay kit.

-

-

Caspase-3 Activity Measurement:

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the fold-change in caspase-3 activity in ceramide-treated cells compared to the control cells.

-

Conclusion and Future Directions

Ceramides are integral components of cellular signaling networks, playing crucial roles in determining cell fate. Their ability to modulate the activity of key enzymes and to initiate pro-apoptotic pathways makes them attractive targets for therapeutic intervention, particularly in the context of cancer and inflammatory diseases. While significant progress has been made in understanding the multifaceted roles of ceramides, further research is needed to fully elucidate the specific functions of individual ceramide species and their downstream effectors. The development of more specific pharmacological tools to manipulate ceramide metabolism will be crucial for translating our understanding of ceramide signaling into novel therapeutic strategies. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated imaging methods, will undoubtedly provide deeper insights into the complex and dynamic world of ceramide biology.

References

- 1. Ceramide synthase 4 is highly expressed in involved skin of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationships of apoptotic signaling mediated by ceramide and TNF-alpha in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ceramide signaling in apoptosis [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 14. accesson.kr [accesson.kr]

- 15. lipidmaps.org [lipidmaps.org]

- 16. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Biological Significance of C4-Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a myriad of cellular signaling pathways.[1][2][3] Comprising a sphingosine (B13886) backbone linked to a fatty acid, ceramides are central hubs in sphingolipid metabolism, influencing cell fate decisions such as proliferation, senescence, apoptosis, and autophagy.[4][5] Due to the hydrophobic nature of long-chain ceramides, researchers often utilize cell-permeable, short-chain analogs for experimental studies. C4-ceramide (N-butyroyl-D-erythro-sphingosine), with its short four-carbon acyl chain, is one such analog that effectively mimics the biological activities of its endogenous counterparts. This technical guide provides an in-depth exploration of the biological significance of C4-ceramide, detailing its roles in key cellular processes, its implications in disease, and the experimental protocols used to investigate its functions.

Ceramide Metabolism: A Central Hub

Ceramide is synthesized and catabolized through three primary pathways, ensuring tight regulation of its intracellular levels.[6][7][8]

-

De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9] A series of enzymatic reactions follows, culminating in the formation of dihydroceramide (B1258172), which is then desaturated by dihydroceramide desaturase (DEGS) to produce ceramide.[9][10][11]

-

Sphingomyelin (B164518) Hydrolysis Pathway: In response to various cellular stresses, such as TNF-α or chemotherapy, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[12] This pathway allows for a rapid increase in ceramide levels.

-

Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in lysosomes back to sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide.[13] There are six distinct CerS enzymes (CerS1-6), each exhibiting specificity for fatty acyl-CoA chains of different lengths, thereby producing a diverse range of ceramide species.[6][7]

Caption: Overview of the major pathways for ceramide synthesis and catabolism.

Core Biological Functions of C4-Ceramide

As a potent signaling molecule, C4-ceramide influences a wide array of fundamental cellular processes.

Apoptosis (Programmed Cell Death)

One of the most extensively studied roles of ceramide is its function as a pro-apoptotic second messenger.[1][14] It is a near-universal feature of programmed cell death.[2][3] C4-ceramide can induce apoptosis in numerous cell types, particularly cancer cells, through multiple mechanisms.[1][15]

-

Mitochondrial (Intrinsic) Pathway: Ceramide can directly target mitochondria. It self-assembles to form large, stable pores in the mitochondrial outer membrane.[9][16] These channels are large enough to allow the release of pro-apoptotic proteins like cytochrome c from the intermembrane space into the cytosol.[16] Cytochrome c release initiates the activation of the caspase cascade, leading to the execution of apoptosis. Ceramide also influences the Bcl-2 family of proteins, promoting the activation of pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2 itself.[12][16]

-

Death Receptor (Extrinsic) Pathway: Ceramide generation is a key step in apoptosis induced by death receptors like Fas (CD95) and TNF receptor.[6][12] Ceramide can promote the clustering of these receptors in the plasma membrane, facilitating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[4]

-

Activation of Protein Phosphatases: Ceramide activates protein phosphatases, notably Protein Phosphatase 2A (PP2A), which are collectively known as Ceramide-Activated Protein Phosphatases (CAPPs).[4][17] These phosphatases can dephosphorylate and inactivate pro-survival kinases such as Akt (Protein Kinase B), thereby tipping the cellular balance towards apoptosis.[2][3]

Caption: Signaling pathways in ceramide-mediated apoptosis.

Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and misfolded proteins. Ceramide's role in autophagy is complex, as it can induce both pro-survival (protective) and pro-death (lethal) autophagy.[18]

-

Protective Autophagy: Under certain stress conditions, ceramide-induced autophagy can be a survival mechanism. This is often mediated by the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[19]

-

Lethal Autophagy (Mitophagy): Ceramide, particularly C18-ceramide, can induce lethal autophagy by specifically targeting mitochondria for degradation (mitophagy).[20] This process involves a direct interaction between ceramide on the mitochondrial outer membrane and the autophagosomal protein LC3B-II, anchoring the autophagosome to the mitochondrion.[4][20] This leads to mitochondrial clearance, impaired energy metabolism, and ultimately, cell death, independent of the classical apoptosis pathways.[20]

-

Beclin-1 Regulation: Ceramide can also stimulate autophagy by up-regulating the expression of Beclin-1, a key component of the autophagy initiation complex. This can occur through JNK-mediated signaling pathways.[19][21]

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular signal transduction pathways activated by ceramide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gavinpublishers.com [gavinpublishers.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Clinical Application of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Ceramide in cerebrovascular diseases [frontiersin.org]

- 9. Regulation of ceramide channel formation and disassembly: Insights on the initiation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 11. Ceramide function in the brain: when a slight tilt is enough - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance [frontiersin.org]

- 16. preprints.org [preprints.org]

- 17. Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. archivepp.com [archivepp.com]

Ceramide 4: An In-depth Technical Guide to its Core Function in the Skin Barrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are integral sphingolipids that constitute the primary structural component of the stratum corneum, the outermost layer of the epidermis. They are paramount in establishing and maintaining the skin's permeability barrier. This technical guide delves into the specific functions of Ceramide 4, also known as Ceramide EOH (ester-linked omega-hydroxy), a unique subclass of ceramides, in skin barrier homeostasis. We will explore its synthesis, its crucial role in the structural integrity of the lipid lamellae, its impact on skin hydration and transepidermal water loss (TEWL), and its involvement in cellular signaling pathways pertinent to keratinocyte differentiation and barrier formation. This document provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Imperative of the Skin Barrier

The skin barrier serves as the primary defense against external aggressors, including pathogens, allergens, and physical and chemical insults. It also plays a critical role in preventing excessive water loss from the body, thereby maintaining tissue hydration.[1][2] This barrier function is primarily attributed to the intricate "brick and mortar" structure of the stratum corneum, where terminally differentiated corneocytes (the "bricks") are embedded in a lipid-rich extracellular matrix (the "mortar").[3] This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[4] Disruptions in the composition and organization of these lipids can lead to a compromised barrier, characteristic of various inflammatory skin diseases such as atopic dermatitis and psoriasis.[5][6]

This compound (EOH): Structure and Synthesis

Ceramides are a heterogeneous class of lipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[7] this compound, or Ceramide EOH, is a unique and crucial subclass distinguished by an omega-esterified hydroxy fatty acid linked to a 6-hydroxysphingosine base.[8]

The synthesis of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.[1] The key enzyme responsible for the production of the specific fatty acid chain length found in this compound is Ceramide Synthase 4 (CerS4).[1][9] CerS4 exhibits substrate specificity for acyl-CoAs with chain lengths ranging from C18 to C22.[9][10]

De Novo Synthesis Pathway of Ceramides

The de novo synthesis pathway is the primary route for ceramide production in the epidermis.[7]

Caption: De Novo Synthesis of Ceramides in Keratinocytes.

Core Function of this compound in Skin Barrier Integrity

The loss of epidermal Ceramide Synthase 4 has been shown to disrupt lipid metabolism and impair the adult epidermal barrier function, ultimately leading to chronic skin barrier diseases characterized by acanthosis, hyperkeratosis, and immune cell accumulation.[11] This underscores the critical role of CerS4 and its product, this compound, in maintaining skin homeostasis.

Structural Role in Lipid Lamellae

Ceramide EOH, with its unique ester-linked omega-hydroxy fatty acid, is thought to play a crucial role in the formation and organization of the long periodicity phase (LPP) lamellae in the stratum corneum. These highly ordered lipid structures are essential for an effective permeability barrier. The long acyl chain of Ceramide EOH can span across adjacent lipid leaflets, effectively "stitching" them together and contributing to the structural integrity and low permeability of the barrier.

Impact on Transepidermal Water Loss (TEWL) and Skin Hydration

A compromised skin barrier, often associated with reduced ceramide levels, leads to increased transepidermal water loss (TEWL), a key indicator of barrier dysfunction.[12][13] While direct quantitative data for this compound is limited, studies on ceramide-containing formulations and pseudo-ceramides demonstrate a clear correlation between ceramide levels and improved barrier function.

| Study Type | Intervention | Key Findings | Reference |

| Randomized Controlled Trial | Topical application of a pseudo-ceramide (pCer)-containing spray for 4 weeks in subjects with dry, sensitive skin (TEWL > 10 g/m²h). | A significant negative correlation was observed between the amount of pCer applied and the change in TEWL. The test group showed improved skin hydration and reduced TEWL compared to the control group. | [12][14] |

| Clinical Study | Single topical application of a ceramide-containing cream. | Significantly increased skin hydration for up to 24 hours and significantly decreased TEWL over the same period compared to baseline. | [7] |

| Clinical Evaluation | Application of a topical ceramide lotion on healthy volunteers with dry skin. | Significant increase in skin hydration and a significant decrease in TEWL at 12 and 24 hours post-application compared to baseline. | [15] |

| In vivo study in hairless rats | UVB irradiation or essential fatty acid-deficient diet. | Significant elevation of TEWL was correlated with a significant reduction in covalently bound ceramides. | [16] |

Experimental Protocols

Extraction of Ceramides from Stratum Corneum

A validated in vivo extraction method for human stratum corneum ceramides is crucial for accurate analysis.[17]

Objective: To extract lipids, including ceramides, from the stratum corneum for subsequent analysis.

Materials:

-

Acetone/diethyl ether (A/E) mixture (1:1, v/v)

-

Chloroform/methanol (C/M) mixture (2:1, v/v)

-

Glass cylinders or chambers

-

Cotton balls or filter paper

-

Nitrogen gas stream

-

Glass vials for sample storage

Protocol:

-

Define a specific area on the skin surface (e.g., volar forearm).

-

Place a glass cylinder firmly onto the selected skin area.

-

Pipette a defined volume of the A/E solvent mixture into the cylinder.

-

Gently swirl the solvent for a specified time (e.g., 2 minutes) to extract the surface lipids.

-

Aspirate the solvent containing the extracted lipids and transfer it to a clean glass vial.

-

Repeat the extraction process on the same skin area for a defined number of times to ensure complete extraction of surface lipids.

-

For deeper lipid extraction (for research purposes), a chloroform/methanol mixture can be used, but caution is advised due to its potential to damage living epidermal cells.[17]

-

Evaporate the solvent from the collected lipid extracts under a gentle stream of nitrogen gas.

-

Store the dried lipid extract at -20°C or lower until analysis.

Caption: Workflow for Ceramide Extraction from Stratum Corneum.

Quantification of Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species.[18][19][20][21]

Objective: To separate and quantify this compound (EOH) and other ceramide subclasses from a lipid extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 or a similar suitable column

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

-

Electrospray ionization (ESI) source

Protocol:

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).

-

Chromatographic Separation:

-

Inject the sample onto the LC column.

-

Use a gradient elution program with a mobile phase consisting of, for example, a mixture of water, methanol, and formic acid with ammonium (B1175870) formate.[22] The gradient is designed to separate the different ceramide classes based on their polarity.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific ceramides. This involves monitoring a specific precursor-to-product ion transition for each ceramide of interest.

-

For this compound (EOH), the specific m/z transitions will depend on the exact fatty acid chain length.

-

-

Quantification:

-

Generate a calibration curve using synthetic ceramide standards of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: LC-MS/MS Workflow for Ceramide Quantification.

In Vitro Skin Permeability Assay

In vitro models are valuable tools for assessing the impact of specific lipids or formulations on skin barrier function.[23][24][25][26]

Objective: To evaluate the permeability of a skin model after disruption and subsequent treatment with a ceramide-containing formulation.

Model:

-

Excised human or porcine skin

-

Reconstructed human epidermis (RHE) models

Protocol:

-

Barrier Disruption (Optional):

-

Tape stripping: Sequentially apply and remove adhesive tape to remove layers of the stratum corneum.

-

Solvent extraction: Briefly expose the skin to a solvent mixture (e.g., acetone/ether) to remove lipids.[25]

-

-

Treatment: Apply the test formulation (e.g., a cream containing this compound) to the surface of the skin model.

-

Permeation Study:

-

Mount the skin sample in a Franz diffusion cell.

-

Apply a probe molecule (e.g., tritiated water or a fluorescent dye) to the donor compartment.

-

At specified time intervals, collect samples from the receptor compartment.

-

Quantify the amount of the probe molecule that has permeated through the skin.

-

-

Analysis: Compare the permeability of the treated, disrupted skin to untreated and non-disrupted controls to assess the barrier-restoring effects of the formulation.

Signaling Pathways Involving Ceramides in Keratinocytes

Beyond their structural role, ceramides are bioactive molecules that participate in various cellular signaling pathways, regulating keratinocyte proliferation, differentiation, and apoptosis.[27] While specific signaling cascades for this compound are still under investigation, general ceramide-mediated pathways provide a framework for its potential roles.

Regulation of Keratinocyte Differentiation

Ceramides are known to promote keratinocyte differentiation, a process essential for the formation of a functional stratum corneum.[28]

-

ASK1-p38 MAPK Pathway: Exogenous short-chain ceramides can activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the p38 MAP kinase pathway, leading to enhanced keratinocyte differentiation.[27]

-

Caspase-14 Expression: Ceramides can stimulate the production of caspase-14, a key enzyme involved in the terminal differentiation of keratinocytes and the processing of filaggrin.[28]

-

PPAR Activation: Ceramides may indirectly influence keratinocyte differentiation by activating Peroxisome Proliferator-Activated Receptors (PPARs). PPARδ activation, for example, can stimulate the expression of the ABCA12 transporter, which is crucial for the delivery of glucosylceramide to lamellar bodies.[27][29][30]

Caption: Ceramide-Mediated Signaling in Keratinocyte Differentiation.

Regulation of Stem Cell Homeostasis

Studies on CerS4-deficient mice have revealed its role in regulating hair follicle stem cell homeostasis, potentially through the modulation of Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[31] While this is in the context of the pilosebaceous unit, it suggests a broader role for CerS4-generated ceramides in regulating epidermal stem and progenitor cell behavior.

Conclusion and Future Directions

This compound, synthesized by Ceramide Synthase 4, is an indispensable component of the skin's permeability barrier. Its unique structure contributes significantly to the integrity of the lipid lamellae, and its deficiency leads to a compromised barrier function, increased transepidermal water loss, and the development of skin pathologies. Furthermore, emerging evidence suggests its involvement in critical signaling pathways that govern keratinocyte differentiation and epidermal homeostasis.

Future research should focus on elucidating the specific signaling cascades directly initiated or modulated by this compound. The development of more precise quantitative methods to correlate the levels of individual ceramide species, including Ceramide EOH, with specific biophysical properties of the skin barrier will be crucial. A deeper understanding of the regulation of CerS4 expression and activity will open new avenues for the development of targeted therapeutic strategies for a range of skin disorders characterized by a defective barrier. Such advancements will be invaluable for drug development professionals seeking to create novel and more effective treatments for maintaining and restoring skin health.

References

- 1. researchgate.net [researchgate.net]

- 2. numour.com [numour.com]

- 3. Skin Barrier and Ceramide < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of ceramides in barrier function of healthy and diseased skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Murine Epidermal Ceramide Synthase 4 Is a Key Regulator of Skin Barrier Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 14. researchgate.net [researchgate.net]

- 15. Clinical evaluation of a topical ceramide lotion on skin hydration and skin barrier in healthy volunteers with dry skin - Cosmoderma [cosmoderma.org]

- 16. Relationship between covalently bound ceramides and transepidermal water loss (TEWL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of an in vivo extraction method for human stratum corneum ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. accesson.kr [accesson.kr]

- 20. benchchem.com [benchchem.com]

- 21. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 22. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Modeling of Skin Barrier Disruption and its Recovery by Ceramide-Based Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 27. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 4,8-Sphingadienine and 4-hydroxy-8-sphingenine activate ceramide production in the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Ceramide synthase 4 regulates stem cell homeostasis and hair follicle cycling - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous long-chain ceramides vs C4-ceramide

An In-depth Technical Guide to Endogenous Long-Chain Ceramides (B1148491) versus C4-Ceramide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a critical role in a multitude of cellular processes, including apoptosis, cell growth, differentiation, and senescence.[1][2][3][4] They are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[2] The length of this fatty acyl chain is a crucial determinant of a ceramide's physical properties and biological function.[5][6]

Endogenous ceramides in mammalian cells are typically long-chain (LC-Cer), with acyl chains ranging from 16 to 26 carbons (e.g., C16:0, C18:0, C24:0, C24:1).[5][7] These molecules are integral components of cellular membranes and key mediators in signaling pathways.[5][8] However, their long acyl chains render them highly hydrophobic, making direct administration to cells in culture challenging.